2-Ethylthioimidazo[1,2-a]Pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylthioimidazo[1,2-a]Pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Groebke-Blackburn three-component reaction, which involves the use of 2-aminopyridine, an aldehyde, and an isocyanide . The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as a Lewis acid.
Industrial Production Methods: Industrial production of 2-Ethylthioimidazo[1,2-a]Pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of metal-free catalysts and environmentally benign solvents, are often employed to minimize the ecological impact .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethylthioimidazo[1,2-a]Pyridine undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazo[1,2-a]pyridine ring to its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazo[1,2-a]pyridines, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-Ethylthioimidazo[1,2-a]Pyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Ethylthioimidazo[1,2-a]Pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and nucleic acids, modulating their activity.
Pathways Involved: It can inhibit key enzymes involved in metabolic pathways, disrupt cell signaling, and induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridine: The parent compound without the ethylthio group.
2-Methylimidazo[1,2-a]pyridine: A similar compound with a methyl group at the 2-position.
2-Chloroimidazo[1,2-a]pyridine: A derivative with a chloro group at the 2-position.
Uniqueness: 2-Ethylthioimidazo[1,2-a]Pyridine is unique due to the presence of the ethylthio group, which enhances its chemical reactivity and biological activity. This modification allows for the development of novel compounds with improved pharmacological properties .
Eigenschaften
Molekularformel |
C9H10N2S |
---|---|
Molekulargewicht |
178.26 g/mol |
IUPAC-Name |
2-ethylsulfanylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H10N2S/c1-2-12-9-7-11-6-4-3-5-8(11)10-9/h3-7H,2H2,1H3 |
InChI-Schlüssel |
MTWQAJTXMSPIIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=CN2C=CC=CC2=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.